2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid
Description
Properties
Molecular Formula |
C12H8ClFN2O2 |
|---|---|
Molecular Weight |
266.65 g/mol |
IUPAC Name |
2-[4-(5-chloro-2-fluorophenyl)pyrimidin-2-yl]acetic acid |
InChI |
InChI=1S/C12H8ClFN2O2/c13-7-1-2-9(14)8(5-7)10-3-4-15-11(16-10)6-12(17)18/h1-5H,6H2,(H,17,18) |
InChI Key |
QJPMDVYOHBDMQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NC=C2)CC(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
Core Pyrimidine Formation
The pyrimidine ring is typically synthesized via cyclocondensation reactions. Two primary pathways are outlined:
Route 1: Acetal-Beta-Ketoester Coupling
- Acetal Synthesis : A dialkyl acetal (e.g., cyclic acetal) reacts with a beta-ketoester under acidic conditions (e.g., trifluoroacetic acid).
- Acetylation : The intermediate is acetylated using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃).
- Enaminone Formation : Reaction with dialkyl acetal of N,N-dimethylformamide (DMF) yields an enaminone.
- Cyclization : Treatment with guanidine or its salts forms the pyrimidine core.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Acetal, beta-ketoester, TFA | N/A | |
| 2 | Acetyl chloride, AlCl₃, DCM | N/A | |
| 3 | DMF diisopropyl acetal, dioxane, 95°C | N/A | |
| 4 | Guanidine, H₂O/NaOH | N/A |
Route 2: Hantzsch-Type Reaction
- Thiourea Condensation : Thiourea reacts with ethyl 2-chloro-3-oxobutanoate to form a thiazole intermediate.
- Cyclization : The intermediate undergoes cyclization under basic conditions (e.g., NaOH) to form the pyrimidine ring.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Thiourea, ethyl 2-chloro-3-oxobutanoate, pyridine | 85% | |
| 2 | NaOH, ethanol/H₂O | N/A |
Acetic Acid Group Attachment
The acetic acid moiety is introduced via nucleophilic substitution or ester hydrolysis.
Chloroacetic Acid Coupling
- Acid Chloride Formation : Pyrimidine derivatives react with chloroacetyl chloride in the presence of a base (e.g., DIPEA).
- Hydrolysis : The ester is hydrolyzed to the carboxylic acid using NaOH or HCl.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Chloroacetyl chloride, DIPEA, DCM | N/A | |
| 2 | NaOH, H₂O/EtOH | 67% |
Weinreb Amide Intermediate
- Acid Chloride Formation : Carboxylic acid reacts with SOCl₂/DMF to form the acid chloride.
- Amide Coupling : The chloride reacts with Weinreb amine to form the amide, which is hydrolyzed to the carboxylic acid.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | SOCl₂, DMF, toluene, 40°C | 89.5% | |
| 2 | Weinreb amine, NaOH, H₂O | N/A |
Key Reaction Steps and Optimization
Critical Conditions for Pyrimidine Cyclization
Challenges in Halogenation
Chemical Reactions Analysis
Types of Reactions
2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, H₂O₂ in the presence of a catalyst.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Features and Substituents
Key Observations :
- Substituent Position and Bioactivity: The position and nature of substituents on the pyrimidine ring significantly influence biological activity. For example, Wy-14,643’s thioether linkage and xylidino group correlate with hepatocarcinogenic effects via peroxisome proliferation , whereas AMG 853’s sulfonamide and phenoxy groups enable dual CRTH2/DP antagonism .
- Acetic Acid Linkage : The target compound’s acetic acid is directly linked to the pyrimidine C2 position, similar to Wy-14,643. In contrast, PDE4B inhibitors (e.g., ) feature a C4 linkage, suggesting positional flexibility for target engagement.
Insights :
- Toxicity Considerations: Wy-14,643’s hepatocarcinogenicity underscores the need for rigorous safety profiling of pyrimidine derivatives, especially those with halogenated aryl groups .
Biological Activity
2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings on its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activity of 2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid has been evaluated through various studies focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
- Cell Line Studies : Research indicates that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that similar pyrimidine derivatives demonstrated IC50 values ranging from 10 µM to 50 µM against HeLa and AGS cancer cell lines, suggesting a potent anticancer effect .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes such as cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation. For example, compounds with similar structures were shown to inhibit CDK2 with IC50 values as low as 0.22 µM .
- Case Study : In a specific case study involving a derivative closely related to 2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid, researchers reported significant apoptosis induction in cancer cells, with flow cytometry analysis revealing increased sub-G1 populations indicative of cell death .
Anti-inflammatory Activity
- Enzyme Inhibition : The compound's anti-inflammatory effects are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays have demonstrated that certain pyrimidine derivatives can suppress COX-2 activity effectively, with IC50 values reported around 0.04 µmol .
- Inflammation Models : Experimental models using carrageenan-induced paw edema in rats showed that pyrimidine derivatives significantly reduced inflammation compared to control groups, highlighting their therapeutic potential in treating inflammatory disorders .
Structure-Activity Relationship (SAR)
The SAR of pyrimidine derivatives suggests that modifications at specific positions on the pyrimidine ring can enhance biological activity:
- Substituents : The presence of halogen atoms (e.g., chlorine and fluorine) at the aromatic rings has been shown to increase potency against cancer cells due to enhanced lipophilicity and electronic effects .
- Functional Groups : The introduction of carboxylic acid groups is critical for maintaining solubility and enhancing interaction with biological targets .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 295.68 g/mol |
| Solubility | Soluble in DMSO |
| Anticancer IC50 (HeLa) | ~30 µM |
| COX-2 Inhibition IC50 | ~0.04 µmol |
Q & A
Q. What are the optimal synthetic routes for 2-(4-(5-Chloro-2-fluorophenyl)pyrimidin-2-yl)acetic acid, and how can reaction conditions be optimized?
A common method involves coupling a pyrimidine-thiol derivative with halogenated acetic acid. For example, reacting 4-(5-chloro-2-fluorophenyl)pyrimidine-2-thiol with 2-bromoacetic acid in aqueous NaOH at room temperature for 4 hours, followed by acidification to pH ~4 to precipitate the product . Optimization includes adjusting stoichiometry (1:1 molar ratio of thiol to bromoacetic acid) and monitoring reaction progress via TLC or HPLC.
Q. Which analytical techniques are most reliable for characterizing this compound?
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., C–H···O interactions in the acetic acid moiety) .
- NMR spectroscopy : Key signals include the pyrimidine protons (δ 8.5–9.0 ppm) and the acetic acid methylene group (δ 3.8–4.2 ppm) .
- HPLC-MS : Confirms purity (>95%) and molecular weight (calculated m/z for C₁₂H₈ClFN₂O₂: 282.02) .
Q. How does the compound’s solubility influence experimental design?
The acetic acid group enhances solubility in polar solvents (e.g., methanol, DMSO) but reduces stability in aqueous alkaline conditions. Pre-formulation studies recommend using methanol for crystallization and DMSO for biological assays . Solubility in water is pH-dependent, with improved dissolution at pH >6 due to deprotonation of the carboxylic acid .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?
Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility. For example, the pyrimidine ring’s dihedral angle with the phenyl group may vary. Use dynamic NMR at variable temperatures or DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model rotamer populations . Cross-validate with IR spectroscopy to confirm hydrogen-bonding patterns .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?
- Substitution patterns : Replace the 5-chloro-2-fluorophenyl group with other halophenyl moieties (e.g., 2,4-dichlorophenyl) to assess electronic effects on bioactivity .
- Scaffold hopping : Modify the pyrimidine ring to pyridine or quinazoline and evaluate changes in target binding (e.g., kinase inhibition assays) .
- Prodrug design : Esterify the acetic acid group to improve membrane permeability, followed by hydrolysis in physiological conditions .
Q. What crystallographic challenges arise in resolving the compound’s solid-state structure?
The compound’s planar pyrimidine ring and flexible acetic acid side chain can lead to disorder in crystal lattices. Slow evaporation from methanol at 4°C produces higher-quality crystals. Refinement parameters (R factor <0.06) and hydrogen atom placement (riding model) are critical for accuracy .
Q. How can in vitro biological activity be systematically evaluated?
- Target-based assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s prevalence in kinase inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Metabolic stability : Assess half-life in liver microsomes, noting potential degradation via esterase-mediated cleavage of the acetic acid group .
Q. What are the key stability considerations under varying storage conditions?
The compound is prone to hydrolysis in humid environments. Accelerated stability studies (40°C/75% RH) show >90% purity retention when stored desiccated at -20°C. LC-MS monitoring detects degradation products (e.g., decarboxylated pyrimidine derivatives) .
Q. How can computational modeling predict interactions with biological targets?
Molecular docking (AutoDock Vina) with homology-modeled targets (e.g., EGFR) identifies key interactions:
- The pyrimidine N1 atom forms hydrogen bonds with kinase hinge residues.
- The 5-chloro-2-fluorophenyl group occupies hydrophobic pockets. MD simulations (100 ns) assess binding mode stability .
Methodological Notes
- Contradiction management : If synthetic yields vary (e.g., 50–70%), optimize by replacing 2-bromoacetic acid with 2-chloroacetic acid and extending reaction time to 6 hours .
- Safety protocols : Handle with nitrile gloves and fume hood due to potential respiratory irritation. Waste must be neutralized before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
